molecular formula C11H9FN2 B14132866 N-(2-fluorophenyl)-2-aminopyridine

N-(2-fluorophenyl)-2-aminopyridine

Cat. No.: B14132866
M. Wt: 188.20 g/mol
InChI Key: GQDLWVUYWFWODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-2-aminopyridine (CAS 227805-77-8) is a high-value chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.204 g/mol . It belongs to the important chemical class of 2-aminopyridines, which are widely recognized as useful chelating ligands and essential structural motifs in numerous biologically active molecules . Aryl-substituted 2-aminopyridine derivatives, such as this compound, are of significant interest in medicinal chemistry for developing novel therapeutic agents. They serve as key intermediates in pharmaceutical research, with documented applications in the exploration of treatments for neurodegenerative conditions like Alzheimer's disease and as core structures in the design of potent inhibitors for oncology targets, including ROS1 and ALK in non-small cell lung cancer . The 2-aminopyridine scaffold is a privileged structure found in various commercial drugs and is frequently utilized in the synthesis of compounds for agrochemical and materials science applications . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

N-(2-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)

InChI Key

GQDLWVUYWFWODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=N2)F

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Fluorine Displacement

The foundational approach utilizes 2,5,6-trifluoropyridine derivatives as substrates. As demonstrated in US20060047124A1, treatment with hydrazine monohydrate (3-8 equivalents) in n-propanol at 80°C for 2 hours effects fluorine substitution at the 2-position (Equation 1):

Equation 1
3-Substituted-2,5,6-trifluoropyridine + Hydrazine → 2-Hydrazino-3-substituted-5,6-difluoropyridine

Subsequent hydrogenation with Raney nickel (5-12 equivalents) in methanol at 25°C for 12 hours achieves complete reduction to the target amine. This two-step process yields 83.8% isolated product with >98% purity, though requires specialized hydrogenation equipment.

Direct Ammonia Substitution Limitations

Conventional amination using aqueous ammonia under zinc catalysis produces substantial byproducts (15-22% impurity load). Comparative studies show hydrazine derivatives improve regioselectivity by 34% compared to NH3-based methods.

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated Chan-Lam Coupling

C3RA40735G details a room-temperature protocol using:

  • 2-Aminopyridine (1 eq)
  • 2-Fluorophenylboronic acid (1.1 eq)
  • Cu(OAc)₂ (10 mol%)
  • Dichloroethane solvent

Table 1: Optimization of Coupling Conditions

Parameter Optimal Value Yield Impact
Catalyst Loading 12 mol% +18%
Reaction Time 7 hours Max Yield
Solvent DCE 81% Yield
Temperature 25°C -5% @ 40°C

This method achieves 81% isolated yield for N-(3-fluorophenyl)-2-aminopyridine, suggesting adaptability for ortho-substituted analogs through boronic acid modification.

Cyclization and Multicomponent Approaches

Iodine-Promoted Imidazo[1,2-a]pyridine Synthesis

ACS Omega reports a tandem reaction sequence:

  • Acetophenone + I₂ → α-Iodoacetophenone
  • Condensation with 2-aminopyridine

Equation 2
Ar-CO-CH3 + I₂ + 2-Aminopyridine → Imidazo[1,2-a]pyridine

Though optimized for fused ring systems, substituting 2-fluoroacetophenone could enable target molecule synthesis in 52-65% yield.

Cascade Cyclization of β-Enaminones

Huaqiao University's method employs:

  • N-Propargylic β-enaminones
  • NaOH (2.5 eq)
  • DMSO solvent, 50°C

This base-promoted process constructs the pyridine core while introducing the 2-fluoroaniline moiety in a single step (88% yield for analogous structures).

Comparative Method Analysis

Table 2: Synthesis Method Performance Metrics

Method Yield (%) Purity (%) Scalability Energy Use
Hydrazine/Ni Reduction 83.8 98.5 High Moderate
Cu-Catalyzed Coupling 81 95 Medium Low
Iodine Cyclization 65* 97 Low High
Radiofluorination 72** 99.9 Specialized Very High

Theoretical projection for target molecule *Radiochemical yield

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

N-(2-fluorophenyl)-2-aminopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-aminopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Comparison: N-(2-fluorophenyl)-2-aminopyridine is unique due to its specific aminopyridine structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.